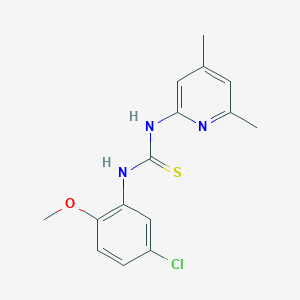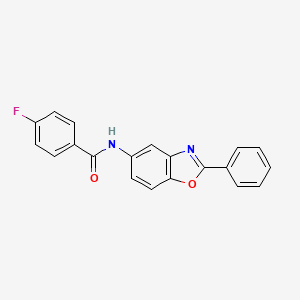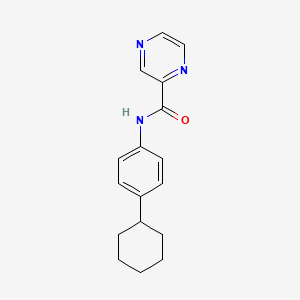![molecular formula C17H17N3O3S B5800374 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide
Descripción general
Descripción
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide, also known as FPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPAC is a type of acrylamide derivative that has been synthesized using a specific method, and it has been found to have unique biochemical and physiological effects.
Mecanismo De Acción
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide exerts its effects by binding to specific proteins and enzymes in the body. It has been found to target various proteins involved in cancer cell growth and survival, as well as proteins involved in the pathogenesis of neurodegenerative diseases. 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has also been shown to modulate the activity of certain enzymes involved in metabolic pathways.
Biochemical and physiological effects:
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth and proliferation. In neurodegenerative diseases, it has been found to reduce the accumulation of toxic proteins and improve neuronal survival. 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has also been shown to modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has several advantages for lab experiments, including its high yield and purity, as well as its unique biochemical and physiological effects. However, 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide also has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.
Direcciones Futuras
There are several future directions for research on 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide. One direction is to further investigate its potential as a drug target for the treatment of cancer and neurodegenerative diseases. Another direction is to explore its applications in material science and nanotechnology. Additionally, further optimization of its synthesis method and investigation of its toxicity profile are also important areas of future research.
Conclusion:
In conclusion, 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its potential applications in cancer research, drug discovery, and material science. 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide exerts its effects by binding to specific proteins and enzymes in the body, and it has been found to have unique biochemical and physiological effects. While 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has several advantages for lab experiments, further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide can be synthesized by reacting 2-furylacrylic acid with thionyl chloride, followed by the reaction with 4-aminobenzoyl propionyl chloride. The resulting product is then reacted with thiourea to obtain 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide. The synthesis method of 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has also been studied as a potential drug target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, 3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide has been used to synthesize novel materials with unique properties.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[4-(propanoylamino)phenyl]carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-15(21)18-12-5-7-13(8-6-12)19-17(24)20-16(22)10-9-14-4-3-11-23-14/h3-11H,2H2,1H3,(H,18,21)(H2,19,20,22,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOPOIGIVNCLQY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)


![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)


![N-(2-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5800332.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)


![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)